molecular formula C18H19N3O4 B2509814 1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1171231-77-8

1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2509814
M. Wt: 341.367
InChI Key: QCVWDWGPWCFROH-UHFFFAOYSA-N
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Description

The compound "1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea" is a derivative of tetrahydroisoquinoline with urea functionality. It is related to a class of compounds that have been identified as selective antagonists of the TRPM8 channel receptor. These compounds have been studied for their potential as antiprostate cancer agents due to their ability to inhibit the growth of LNCaP prostate cancer cells. The activity against prostate cancer is believed to be linked to the inhibition of the TRPM8 receptor, which reduces proliferation in tumor cells but not in non-tumor prostate cells .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives, such as the compound , involves the incorporation of a urea function into the tetrahydroisoquinoline system. The structure-activity relationships indicate that the presence of both the urea function and the tetrahydroisoquinoline system is necessary for the antagonistic activity against the TRPM8 receptor. The synthesis process also considers the stereochemistry of the compound, as trans isomers have been found to be more active than their cis counterparts .

Molecular Structure Analysis

While the specific molecular structure of "1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea" is not detailed in the provided papers, a related compound "1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea" has been analyzed. This compound features a nearly planar 2,5-dimethoxyphenyl moiety and a dihedral angle between the benzene ring and the urea moiety. The molecular structure is stabilized by intramolecular hydrogen bonding, which is a common feature that could be expected in similar compounds .

Chemical Reactions Analysis

The provided papers do not offer specific details on the chemical reactions involving "1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea." However, the general class of tetrahydroisoquinoline derivatives has been shown to interact selectively with the TRPM8 channel receptor, which implies that these compounds can engage in specific receptor-ligand interactions that lead to the inhibition of the receptor's activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea" are not explicitly described in the provided papers. However, the related compound "1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea" exhibits intermolecular hydrogen bonding in its crystal structure, which contributes to the formation of a three-dimensional network. Such hydrogen bonding patterns are indicative of the compound's solubility and stability characteristics, which are important physical and chemical properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Quino[1,2‐c]quinazolines : The study by Phillips and Castle (1980) details the synthesis of a variety of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using intermediates that share structural similarities with the compound . These intermediates were reacted with various agents to produce a range of derivatives, highlighting the compound's versatility in chemical synthesis (Phillips & Castle, 1980).

  • Metabolism of P-glycoprotein Inhibitor : A study on the metabolism of HM-30181, a new P-glycoprotein inhibitor, by Paek et al. (2006), describes the in vitro and in vivo metabolic pathways in rats. This research underscores the relevance of similar compounds in understanding drug metabolism and potential interactions (Paek et al., 2006).

  • Macrocyclic Bis(ureas) as Ligands : Kretschmer et al. (2014) synthesized two macrocyclic bis(ureas) based on diphenylurea, demonstrating their ability to form adducts with polar molecules and act as complexing agents towards a series of anions. This study illuminates the compound's potential for developing new ligands in coordination chemistry (Kretschmer et al., 2014).

  • Synthesis of Octahydroquinazolines : Research by Tonkikh et al. (2004) on the multicomponent synthesis of octahydroquinazolines showcases the compound's utility in creating heterocyclic compounds, which are of interest in medicinal chemistry and drug design (Tonkikh et al., 2004).

Biological Activities and Applications

  • Selective Orexin-1 Receptor Antagonist : A study on a brain-penetrant, selective orexin-1 receptor antagonist by Bonaventure et al. (2015) highlights the compound's relevance in studying arousal-related processes and its potential therapeutic applications in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Safety And Hazards

The safety and hazards of this compound would need to be evaluated through experimental studies. As a general precaution, compounds containing urea groups should be handled carefully due to the potential release of isocyanates under certain conditions.


Future Directions

Future research could explore the biological activity of this compound, potentially through in vitro and in vivo studies. Modifications to the structure could also be explored to optimize its activity and pharmacokinetic properties.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, experimental data and studies would be needed. If you have access to such data or studies, feel free to provide them, and I can help interpret the results.


properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-14-8-13(9-15(10-14)25-2)20-18(23)19-12-4-5-16-11(7-12)3-6-17(22)21-16/h4-5,7-10H,3,6H2,1-2H3,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVWDWGPWCFROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

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